Cas no 1070791-08-0 (tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate)

tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate structure
1070791-08-0 structure
Product name:tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate
CAS No:1070791-08-0
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD24470683
CID:5186085

tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl ((4,6-dimethylpyridin-3-yl)methyl)carbamate
    • 4,6-dimethylpyridin-3-ylmethyl carbamic acid t-butyl ester
    • tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate
    • MDL: MFCD24470683
    • Inchi: 1S/C13H20N2O2/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5/h6-7H,8H2,1-5H3,(H,15,16)
    • InChI Key: GDPKZDNQOFJJKW-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCC1=C(C)C=C(C)N=C1

tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-248239-2.5g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
2.5g
$1531.0 2023-09-15
Enamine
EN300-248239-10.0g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
10.0g
$2438.0 2023-02-20
Enamine
EN300-248239-10g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
10g
$2438.0 2023-09-15
Enamine
EN300-248239-1g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
1g
$739.0 2023-09-15
Enamine
EN300-248239-5g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
5g
$1939.0 2023-09-15
Enamine
EN300-248239-1.0g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
1.0g
$739.0 2023-02-20
Enamine
EN300-248239-5.0g
tert-butyl N-[(4,6-dimethylpyridin-3-yl)methyl]carbamate
1070791-08-0
5.0g
$1939.0 2023-02-20

Additional information on tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate

Professional Introduction to Compound CAS No. 1070791-08-0 and Product Name: tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate

The compound with the CAS number 1070791-08-0 and the product name tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various scientific domains. The molecular framework of this compound incorporates a tert-butyl group and a N-(4,6-dimethylpyridin-3-yl)methylcarbamate moiety, which contribute to its distinct chemical properties and reactivity.

In recent years, the study of heterocyclic compounds has seen remarkable progress, particularly in understanding their role in drug design and development. The presence of the pyridine ring in tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate is particularly noteworthy, as pyridine derivatives are widely recognized for their biological activity. Specifically, the 4,6-dimethyl substitution pattern on the pyridine ring enhances its binding affinity to various biological targets, making it a valuable scaffold for medicinal chemistry.

The tert-butyl group attached to the carbamate moiety further influences the compound's pharmacokinetic properties. This bulky group can modulate solubility and metabolic stability, which are critical factors in drug formulation. Recent studies have demonstrated that such modifications can lead to improved pharmacological profiles, including enhanced bioavailability and reduced toxicity. The combination of these structural features makes tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate a promising candidate for further investigation.

One of the most exciting aspects of this compound is its potential in the development of novel therapeutic agents. Researchers have been exploring its utility in various disease models, including neurological disorders and inflammatory conditions. The pyridine-based core structure is known to interact with a wide range of enzymes and receptors, suggesting broad therapeutic applications. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory effects on certain enzymes implicated in neurodegenerative diseases.

The synthesis of tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate involves a series of well-defined chemical reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of the pyridine derivative followed by carbamate functionalization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies underscore the importance of innovation in chemical manufacturing.

In terms of biological activity, preliminary studies have revealed that tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate exhibits notable interactions with biological targets relevant to human health. Its ability to modulate enzyme activity has been particularly intriguing for researchers working on drug discovery programs. Moreover, its structural features allow for easy derivatization, enabling the creation of a library of analogs with tailored properties. This flexibility is crucial for optimizing lead compounds into viable drugs.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique chemical properties make it suitable for use in agrochemicals and material science as well. For example, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides due to their stability and reactivity under various conditions. This versatility underscores the broad utility of such chemical entities.

Ongoing research efforts are focused on elucidating the mechanistic aspects of how this compound interacts with biological systems. Advanced spectroscopic techniques and computational modeling are being employed to gain deeper insights into its mode of action. These studies not only enhance our understanding of the compound's efficacy but also provide valuable data for future drug design endeavors.

The regulatory landscape for such compounds is also an important consideration. Ensuring compliance with safety and quality standards is essential for their commercialization. Regulatory agencies require thorough documentation of synthesis routes, purity levels, and toxicological profiles before approval for use in pharmaceuticals or other applications. Compliance with these regulations ensures that the benefits of these compounds can be realized safely and effectively.

In conclusion, tert-butyl N-(4,6-dimethylpyridin-3-yl)methylcarbamate, represented by CAS No. 1070791-08-0, stands as a testament to the progress being made in chemical research and development. Its unique structure and versatile applications make it a valuable asset in both academic and industrial settings. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and improving human health is set to expand further.

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